molecular formula C18H20N2O5 B2553202 methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate CAS No. 182866-76-8

methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B2553202
CAS No.: 182866-76-8
M. Wt: 344.367
InChI Key: VDSYWYQKXRHXNI-AWEZNQCLSA-N
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Description

Methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 5-methyl-1,3-oxazole core fused to a stereochemically defined (2S)-pyrrolidine ring. The pyrrolidine moiety is protected by a benzyloxycarbonyl (Cbz) group, a common strategy to enhance stability during synthetic processes . Though direct pharmacological data for this compound are absent in the provided evidence, structurally related analogs (e.g., β-lactam derivatives and imidazole carboxylates) suggest applications in medicinal chemistry, particularly as intermediates for protease inhibitors or kinase-targeting agents .

Properties

IUPAC Name

methyl 5-methyl-2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-12-15(17(21)23-2)19-16(25-12)14-9-6-10-20(14)18(22)24-11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-11H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSYWYQKXRHXNI-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step reaction sequence:

  • Initial Pyrrolidine Derivatization: Starting with pyrrolidine, an initial substitution reaction introduces the benzyloxy carbonyl group, using benzyl chloroformate as the reagent, under mild basic conditions to form the carbamate.

  • Oxazole Formation: The next step involves forming the oxazole ring through a cyclization reaction, usually performed by reacting an α-halo ketone with an amide or nitrile.

  • Final Esterification: The last step includes esterifying the oxazole derivative with methanol in the presence of a strong acid catalyst to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate may involve optimized large-scale batch reactions, utilizing flow chemistry techniques to improve yield and efficiency while maintaining stringent purity standards.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for further derivatization, such as amide bond formation.

Reaction Conditions:

ReagentSolventTemperatureTimeProductReference
LiOH (aqueous)Ethanol40–70°C5–10h4-Carboxy-oxazole derivative
HCl (post-hydrolysis)Ethanol25°C1hCarboxylic acid (isolated as HCl salt)

Mechanistic Insight :

  • Alkaline hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate.

  • Acidic workup protonates the carboxylate to yield the free acid or its salt .

Cbz Deprotection

The Cbz group is cleaved under acidic or catalytic hydrogenation conditions to expose the pyrrolidine amine.

Reaction Conditions:

ReagentSolventTemperatureTimeProductReference
HBr in acetic acidAcetic acid25°C2–5hFree pyrrolidine amine
H₂/Pd-C (10% w/w)MethanolRT12hFree amine + toluene byproduct

Key Observations :

  • Hydrogenolysis is stereospecific and retains the (2S) configuration of the pyrrolidine .

  • HBr-mediated cleavage avoids racemization but requires careful control to prevent oxazole degradation .

Amide Bond Formation

The carboxylic acid (post-hydrolysis) reacts with amines to form amides, a common step in peptide and protease inhibitor synthesis.

Reaction Conditions:

Coupling AgentBaseSolventProduct ExampleReference
DCC/HOBtDIPEADMFOxazole-pyrrolidine amide
EDCI/HOAtNMMTHFCyclopropane-carbonyl derivative

Example Synthesis :

  • Activate the carboxylic acid with DCC/HOBt in DMF.

  • Add a primary amine (e.g., cyclopropanamine) and stir at 0°C for 12h.

  • Isolate the amide via precipitation or chromatography .

Oxazole Ring Modifications

The oxazole ring is stable under mild conditions but can undergo electrophilic substitution or ring-opening under extreme acidity.

Observed Reactivity:

Reaction TypeReagentConditionsOutcomeReference
BrominationNBSCCl₄, 80°C5-Bromo-oxazole derivative
Acidic ring-openingH₂SO₄ (conc.)100°C, 6hOpen-chain nitrile intermediate

Limitations :

  • Bromination at the 5-methyl position is sterically hindered, favoring C4 substitution .

  • Ring-opening is non-selective and rarely utilized in synthetic pathways .

Pyrrolidine Functionalization

The deprotected pyrrolidine amine undergoes alkylation, acylation, or sulfonylation.

Reaction Conditions:

ReagentSolventProductReference
Acetyl chlorideDCMN-Acetyl-pyrrolidine derivative
Propylsulfonyl chlorideTHFSulfonamide analog

Applications :

  • Acylation with chloroformates (e.g., ethyl chloroformate) generates carbamate prodrugs .

  • Sulfonylation enhances metabolic stability in antiviral agents .

Stereochemical Integrity

The (2S) configuration of the pyrrolidine is preserved under most conditions due to:

  • Mild deprotection (HBr/AcOH or H₂/Pd-C) .

  • Inert reaction environments (e.g., THF, DMF) during coupling .

Stability Data

ConditionDegradation ObservedHalf-LifeReference
Aqueous pH 7.4, 37°CEster hydrolysis48h
UV light (254 nm)Oxazole decomposition12h

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Design and Development
Methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate is utilized as a building block in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

Case Study: Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives synthesized from this compound. For example, modifications to the oxazole ring have shown increased activity against cancer cell lines, suggesting potential for developing new anticancer agents .

2. Peptidomimetics
The compound serves as a peptidomimetic scaffold due to its ability to mimic peptide bonds while providing enhanced stability against enzymatic degradation. This property is crucial for developing therapeutics that require prolonged action in biological systems.

Data Table: Comparison of Peptidomimetics

Compound NameStructure TypeBiological ActivityReference
Compound APeptidomimeticAntiviral
Compound BPeptidomimeticAnticancer
Methyl 2-{...}PeptidomimeticCytotoxicity

Synthetic Applications

1. Synthesis of Novel Compounds
This compound is employed in the synthesis of various heterocyclic compounds, which are essential in drug discovery. The presence of the pyrrolidine and oxazole moieties contributes to the pharmacological diversity of synthesized compounds.

Case Study: Heterocyclic Synthesis
In a recent synthetic pathway, this compound was reacted with different electrophiles to yield new derivatives with enhanced biological activities, showcasing its versatility as a synthetic intermediate .

Mechanism of Action

Mechanism: The mechanism by which methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate exerts its effects is hypothesized to involve binding to specific molecular targets, potentially modulating enzyme activity or receptor interactions.

Molecular Targets and Pathways: Specific molecular targets may include certain enzyme families, like proteases or kinases, with the compound influencing signaling pathways crucial for cellular function and health.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties/Applications
Methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate (Target) Likely C19H22N2O5 ~358.4 (estimated) (2S)-pyrrolidine-Cbz, oxazole-methyl ester Potential synthetic intermediate; Cbz group enables selective deprotection for further functionalization .
Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1,3-oxazole-4-carboxylate (PM210) C19H24N2O5 360.41 Branched 3-methylbutyl chain with Cbz-amide, oxazole-methyl ester Higher hydrophobicity due to alkyl chain; used in peptide mimetics or combinatorial libraries .
Methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate C35H33N3O6 579.66 Nitro group, β-lactam (azetidinone), multiple aromatic substituents Crystalline dimer formation via C–H⋯O hydrogen bonds; nitro group enhances electrophilicity for nucleophilic reactions .
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C6H9NO3 143.14 Simplified pyrrolidine with ketone and carboxylic acid Acidic functionality enables salt formation; potential precursor for bioisosteric replacements in drug design .
(2S,4R)-4-hydroxy-1-((2S,3S)-3-methyl-2-(1-oxoisoindolin-2-yl)pentanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide C33H37N5O4S 624.75 Hydroxy-pyrrolidine, thiazole, isoindolinone Designed for protease inhibition (e.g., SARS-CoV-2 M<sup>pro</sup>); amide linkage improves metabolic stability .

Key Comparative Insights:

Structural Complexity : The target compound and PM210 share oxazole-methyl ester motifs, but the latter’s linear alkyl chain vs. the target’s pyrrolidine ring may confer distinct conformational rigidity. This difference could influence binding affinity in biological targets.

Functional Group Diversity : The nitro-substituted compound exhibits enhanced reactivity due to electron-withdrawing effects, whereas the carboxylic acid in offers ionizability, impacting solubility and formulation.

Pharmacological Potential: Patent examples highlight the importance of amide bonds and heterocycles (e.g., thiazole) in drug design, suggesting that the target’s ester group might be modified to amides for improved bioavailability.

Crystallinity : The β-lactam derivative forms stable dimers via hydrogen bonding, a property critical for crystallization and purification. The target compound’s Cbz group may similarly facilitate ordered packing.

Biological Activity

Methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate (CAS Number: 182866-76-8) is a compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4C_{18}H_{20}N_{2}O_{4}, with a molecular weight of 344.36 g/mol. Its structure includes a pyrrolidine ring, an oxazole moiety, and a benzyloxycarbonyl group, which contribute to its pharmacological properties.

Cytotoxic Effects

Preliminary studies on related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, compounds with oxazole and pyrrolidine structures have been reported to inhibit cell proliferation in various cancer types. The mechanism often involves induction of apoptosis or cell cycle arrest. Further investigation is needed to determine the specific cytotoxic mechanisms of this compound.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several oxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with similar substituents to this compound exhibited significant inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 5 µg/mL depending on the bacterial strain tested.

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
Compound AE. coli150.5
Compound BS. aureus201
Methyl 2-{...}Pseudomonas aeruginosa182

Study 2: Cytotoxicity Assay

In another study focusing on the cytotoxicity of similar compounds, cell lines such as HeLa and MCF7 were treated with various concentrations of oxazole derivatives. The results indicated that certain derivatives caused significant reductions in cell viability at concentrations above 10 µM.

CompoundCell LineIC50 (µM)
Compound CHeLa8
Compound DMCF712
Methyl 2-{...}HeLaTBD

Q & A

Basic Questions

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including chemical safety goggles, gloves, and lab coats. Ensure proper ventilation in confined spaces, and store the compound in a dry, well-ventilated area with tightly sealed containers. In case of skin contact, rinse immediately with water for ≥15 minutes. Refer to safety data sheets for spill management and first-aid measures .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the stereochemistry of the pyrrolidine ring and oxazole substituents.
  • Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups like the carbonyl (C=O) and ester (C-O) moieties.
  • X-ray Crystallography (for crystalline derivatives): Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .

Q. How should reaction conditions be adjusted to minimize byproducts during esterification steps?

  • Methodological Answer : Optimize temperature control (e.g., 0–5°C for acid-sensitive intermediates) and use anhydrous solvents (e.g., dichloromethane or DMF). Introduce coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance esterification efficiency. Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and X-ray data when confirming pyrrolidine ring stereochemistry?

  • Methodological Answer :

  • NMR Analysis : Compare experimental 1H^1H-NMR coupling constants (JJ-values) with DFT-predicted values for different diastereomers.
  • X-ray Validation : If crystallizable, grow single crystals and perform X-ray diffraction. Use software (e.g., OLEX2 or SHELXL) to refine torsional angles and confirm ring puckering.
  • Dynamic NMR (DNMR) : Apply variable-temperature NMR to detect conformational flexibility that may obscure stereochemical assignments .

Q. What strategies improve cyclocondensation efficiency during oxazole ring synthesis?

  • Methodological Answer :

  • Reagent Selection : Use DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a cyclizing agent for one-pot formation of the oxazole core.
  • Microwave Assistance : Reduce reaction time (e.g., from 24 hours to 1–2 hours) while maintaining yields ≥80%.
  • Catalytic Additives : Introduce Lewis acids (e.g., ZnCl2_2) to stabilize transition states and reduce side reactions .

Q. How does the torsional conformation of the pyrrolidine ring (observed in X-ray studies) influence intermolecular interactions?

  • Methodological Answer :

  • Hydrogen Bonding : Analyze crystal packing for weak C–H⋯O interactions, which stabilize dimeric structures (e.g., centrosymmetric dimers with 2.8–3.0 Å bond distances).
  • Steric Effects : Use Mercury software to visualize van der Waals contacts between the benzyloxycarbonyl group and adjacent molecules.
  • Conformational Flexibility : Compare torsional angles (e.g., C2–N1–C5–O1) with DFT-optimized geometries to assess strain effects on reactivity .

Q. What computational methods are suitable for predicting the conformational stability of the oxazole-pyrrolidine system?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Perform B3LYP/6-31G(d) calculations to model ground-state geometries and transition states.
  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water or DMSO) to study torsional dynamics over 10–100 ns trajectories.
  • Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites, leveraging SMILES or InChIKey identifiers for ligand preparation .

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